1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-
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Overview
Description
1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromophenyl group attached to an indene dione structure, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- can be achieved through several methods. One efficient procedure involves the reaction of 1H-indene-1,2,3-trione with norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This method utilizes a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which is optimal for these transformations. Various functional groups are tolerated under standard reaction conditions .
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups. Common reagents and conditions used in these reactions include rhodium catalysts, hydrogenation conditions, and various oxidizing agents
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. Specific molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- can be compared with other similar compounds, such as:
2-Benzylidene-1H-indene-1,3(2H)-diones: These compounds share a similar indene dione structure but differ in the substituents attached to the indene ring.
1H-Indene-1,2,3-trione: This compound is a precursor in the synthesis of various indene derivatives. The uniqueness of 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- lies in its specific bromophenyl substitution, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2-[3-(4-bromophenyl)prop-2-enoyl]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c19-12-8-5-11(6-9-12)7-10-15(20)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVQJOTUCCJDGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393739 |
Source
|
Record name | 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20926-82-3 |
Source
|
Record name | 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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